2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
Description
2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a cyclohexyl group attached to a phenoxy ring, which is further connected to an acetamide moiety. The compound also features a hydroxy and a methyl group on the phenyl ring, contributing to its unique chemical properties.
Properties
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-7-12-20(23)19(13-15)22-21(24)14-25-18-10-8-17(9-11-18)16-5-3-2-4-6-16/h7-13,16,23H,2-6,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEIVBIDGZAAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-cyclohexylphenol with a suitable halogenated acetic acid derivative, such as chloroacetic acid, in the presence of a base like sodium hydroxide. This results in the formation of 2-(4-cyclohexylphenoxy)acetic acid.
Amidation Reaction: The phenoxyacetic acid intermediate is then reacted with 2-amino-5-methylphenol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of 2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxy and methyl groups on the phenyl ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-cyclohexylphenoxy)-N-(2-hydroxyphenyl)acetamide: Lacks the methyl group on the phenyl ring.
2-(4-cyclohexylphenoxy)-N-(2-methylphenyl)acetamide: Lacks the hydroxy group on the phenyl ring.
2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
The unique combination of the cyclohexyl, phenoxy, hydroxy, and methyl groups in 2-(4-cyclohexylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide contributes to its distinct chemical properties and potential applications. The presence of both hydroxy and methyl groups on the phenyl ring can enhance its biological activity and specificity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
